molecular formula C10H4BrF17 B1273101 10-Bromo-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorodecane CAS No. 21652-57-3

10-Bromo-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorodecane

Cat. No. B1273101
CAS RN: 21652-57-3
M. Wt: 527.01 g/mol
InChI Key: TWWJQNJBBMHHAO-UHFFFAOYSA-N
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Description

10-Bromo-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorodecane (BHFD) is a perfluorinated compound (PFC) that has been used in a variety of scientific research applications. BHFD is a synthetic chemical that has been used in laboratory experiments to study the effects of PFCs on biochemical and physiological processes. BHFD has been used in a variety of studies to investigate the effects of PFCs on biological systems, including the effects of PFCs on gene expression, cell signaling, and metabolic pathways.

Scientific Research Applications

Organic Synthesis

This compound is utilized in organic synthesis, particularly in the selective generation of ortho-brominated para-substituted phenols. It’s used in reactions that require high selectivity for mono ortho-brominated products, which are crucial intermediates in synthesizing biologically active targets .

Pharmaceutical Research

In pharmaceutical research, it serves as a building block for the synthesis of imidazole-containing compounds. These compounds have a broad range of biological activities and are central to developing new drugs with antibacterial, antitumor, and anti-inflammatory properties .

Material Science

The unique fluorinated structure of this compound makes it suitable for creating Teflon-like coatings in material science applications. These coatings are used for mass spectrometry imaging of tissues, providing a non-stick surface that can be crucial for sample preparation and analysis .

Surface Chemistry

It finds applications in surface chemistry, where it’s used as a coupling agent to create water-repellent and lubricated surfaces. This is particularly valuable in developing self-cleaning materials and surfaces with reduced friction .

properties

IUPAC Name

10-bromo-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorodecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4BrF17/c11-2-1-3(12,13)4(14,15)5(16,17)6(18,19)7(20,21)8(22,23)9(24,25)10(26,27)28/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWWJQNJBBMHHAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4BrF17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30382003
Record name 10-Bromo-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorodecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

527.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10-Bromo-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorodecane

CAS RN

21652-57-3
Record name 10-Bromo-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorodecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
10-Bromo-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorodecane
Reactant of Route 2
Reactant of Route 2
10-Bromo-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorodecane
Reactant of Route 3
Reactant of Route 3
10-Bromo-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorodecane
Reactant of Route 4
Reactant of Route 4
10-Bromo-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorodecane
Reactant of Route 5
10-Bromo-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorodecane
Reactant of Route 6
10-Bromo-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorodecane

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